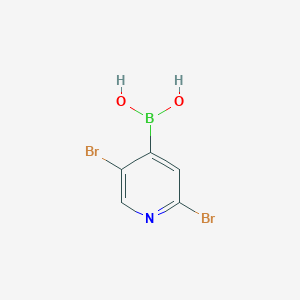

(2,5-Dibromopyridin-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dibromopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYVWMBVVVLFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656457 | |

| Record name | (2,5-Dibromopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031843-77-2 | |

| Record name | (2,5-Dibromopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (2,5-Dibromopyridin-4-yl)boronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (2,5-Dibromopyridin-4-yl)boronic acid, a valuable building block in modern organic synthesis, particularly for cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development. It details a robust and efficient synthetic protocol, explores the underlying reaction mechanisms, and presents a thorough characterization strategy. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of Pyridylboronic Acids

Pyridylboronic acids and their derivatives are indispensable reagents in contemporary organic chemistry. Their utility primarily stems from their role as coupling partners in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The incorporation of a pyridine ring, a common motif in pharmaceuticals and agrochemicals, makes these boronic acids particularly valuable.

This compound offers multiple points for chemical diversification. The boronic acid moiety at the 4-position allows for selective C-C bond formation, while the two bromine atoms at the 2- and 5-positions can be subsequently functionalized through various other cross-coupling reactions. This trifunctional handle makes it a highly versatile intermediate for constructing complex molecular architectures.

Synthetic Strategy: Lithiation-Borylation Approach

The synthesis of this compound is most effectively achieved through a lithiation-borylation sequence.[2] This powerful method involves the formation of an organolithium intermediate, which then reacts with a boron electrophile to generate the desired boronic acid derivative.[3]

The chosen starting material for this synthesis is 2,5-dibromo-4-iodopyridine . The rationale for this choice lies in the differential reactivity of the halogens in a lithium-halogen exchange reaction. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, allowing for highly selective formation of the 4-lithiated pyridine species when treated with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This selectivity is crucial to avoid unwanted side reactions at the bromine-substituted positions.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2,5-dibromo-4-iodopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (HCl, e.g., 1 M aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-dibromo-4-iodopyridine (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 30-60 minutes to hydrolyze the boronate ester to the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a solid. It can be purified by trituration or recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a white or off-white solid.

Experimental Workflow Diagram

References

An In-depth Technical Guide to (2,5-Dibromopyridin-4-yl)boronic acid: A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridine ring stands as a cornerstone scaffold.[1] Its prevalence in numerous FDA-approved pharmaceuticals and natural products is a testament to its unique physicochemical properties, which include the ability to act as a hydrogen bond acceptor and its inherent aqueous solubility.[1][2] These characteristics make pyridine derivatives "privileged scaffolds" – molecular frameworks that are repeatedly found in biologically active compounds.[3][4]

Among the vast array of pyridine-based intermediates, (2,5-Dibromopyridin-4-yl)boronic acid has emerged as a particularly valuable building block. Its di-bromo substitution offers multiple, distinct reaction sites for sequential, regioselective functionalization, while the boronic acid moiety at the 4-position serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in state-of-the-art synthetic protocols, designed for researchers, medicinal chemists, and professionals in drug development.

Core Compound Identification and Physicochemical Properties

Precise identification is critical for experimental reproducibility and regulatory compliance. The fundamental identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1031843-77-2 | [2] |

| Molecular Formula | C₅H₄BBr₂NO₂ | [2] |

| Molecular Weight | 280.71 g/mol | [2] |

| IUPAC Name | This compound | - |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | [6] (Computed for isomer) |

| LogP | 0.2864 | [6] (Computed for isomer) |

| Hydrogen Bond Donors | 2 | [6] (Computed for isomer) |

| Hydrogen Bond Acceptors | 3 | [6] (Computed for isomer) |

Note: Some computed properties are for the closely related (2,6-Dibromopyridin-4-yl)boronic acid isomer and serve as a reasonable estimate.

Chemical Structure

The structure of this compound is defined by a pyridine ring substituted with bromine atoms at the 2 and 5 positions and a boronic acid group [-B(OH)₂] at the 4-position.

References

reactivity of (2,5-Dibromopyridin-4-yl)boronic acid in organic reactions

An In-depth Technical Guide to the Reactivity and Application of (2,5-Dibromopyridin-4-yl)boronic acid

Abstract

This compound is a pivotal, trifunctional building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science. This guide provides an in-depth analysis of its unique reactivity, which stems from the strategic placement of a nucleophilic boronic acid at the C4-position and two distinct electrophilic bromide centers at the C2 and C5 positions. We will explore its synthesis, its primary role in Suzuki-Miyaura cross-coupling, and the advanced, chemoselective strategies it enables for sequential functionalization. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, mechanistic causality, and practical application.

Core Molecular Architecture and Reactivity Profile

This compound presents a fascinating case of orthogonal reactivity within a single, stable molecule. The pyridine nitrogen atom profoundly influences the electronic landscape of the ring, rendering the α (C2) and γ (C4) positions electron-deficient and thus more susceptible to transformations involving palladium catalysts.[1][2] This electronic arrangement dictates the molecule's behavior in cross-coupling reactions.

The molecule contains three key reactive sites:

-

C4-Boronic Acid: A potent nucleophilic center, primed for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4]

-

C2-Bromide: An electrophilic site, activated by the adjacent nitrogen heteroatom, making it the more reactive of the two C-Br bonds for subsequent oxidative addition.[1]

-

C5-Bromide: A second electrophilic site, generally less reactive than the C2-bromide, allowing for hierarchical and selective functionalization.

This trifunctional nature allows the molecule to serve as a versatile linchpin, enabling the controlled, stepwise introduction of three different substituents onto the pyridine core.

Caption: Reactive sites on this compound.

Synthesis via Directed Ortho-Metalation

The most efficient and regioselective synthesis of this compound relies on the directed ortho-metalation of the readily available precursor, 2,5-dibromopyridine.[5] This strategy leverages the directing ability of the pyridine nitrogen and the C5-bromine to activate the C4-proton for deprotonation.

Causality of Reagent Choice:

-

Base: Lithium diisopropylamide (LDA) is the base of choice over alkyllithiums like n-BuLi. LDA is a strong, non-nucleophilic base, which ensures selective deprotonation at the C4 position without the risk of nucleophilic addition to the pyridine ring or halogen-lithium exchange at the more reactive C2 position.[5][6]

-

Borylating Agent: Trimethyl borate, B(OMe)₃, is an effective electrophile that traps the generated lithiated intermediate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -20 °C and stir for 30 minutes before cooling to -78 °C.

-

Lithiation: Add a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF dropwise to the prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour.[5]

-

Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Allow the reaction to stir for an additional 2 hours.

-

Quench & Hydrolysis: Remove the cooling bath and allow the mixture to warm to 0 °C. Quench the reaction by the slow addition of 1 M aqueous HCl.

-

Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary and most valuable reaction of this compound is its participation as the nucleophilic partner in the Suzuki-Miyaura cross-coupling.[4][7] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the C4 position of the pyridine ring and an aryl, heteroaryl, or vinyl group from a corresponding halide or triflate.

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. A critical, often overlooked step, is the activation of the boronic acid by a base.[8] The base converts the neutral, trigonal boronic acid into a more nucleophilic, tetrahedral boronate anion, which is essential for the transmetalation step to proceed efficiently.

Caption: Generalized Suzuki-Miyaura cycle with the target boronic acid.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Role & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Facilitates the catalytic cycle. Choice depends on substrate reactivity; dppf ligands are robust for heteroaryl couplings, while phosphine ligands like PPh₃ are standard.[9] |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to the boronate form for transmetalation. Stronger bases like K₃PO₄ are often used for less reactive partners.[8][10] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are common. The presence of water can aid in dissolving the base and facilitating the formation of the active boronate species. |

| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a vial or flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

-

Heating: Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product (a 4-substituted-2,5-dibromopyridine) by flash column chromatography.

Advanced Strategy: Sequential Cross-Coupling

The true synthetic power of this compound is realized in sequential cross-coupling strategies. After the initial Suzuki-Miyaura reaction at the C4-position, two bromide handles remain for further functionalization. The inherent reactivity difference between the C2-Br and C5-Br bonds (C2 > C5) allows for a controlled, stepwise introduction of different aryl or alkyl groups.[1][11]

This approach enables the rapid assembly of highly decorated, 2,4,5-trisubstituted pyridine cores from a single starting material, a process that would otherwise require a lengthy linear synthesis. By carefully selecting the catalyst and conditions for the second and third couplings, chemists can achieve remarkable chemoselectivity. For instance, a more reactive catalyst system might be used for the C2-Br coupling, followed by more forcing conditions or a different catalyst to engage the less reactive C5-Br bond.[10][12]

Caption: Logical workflow for sequential pyridine functionalization.

Stability and Handling

Like most arylboronic acids, this compound is a relatively stable, solid compound that can be handled in air.[3][13] However, for long-term storage, it is advisable to keep it in a cool, dry place, often at refrigerated temperatures (-20°C), to prevent potential degradation pathways such as protodeboronation or oxidative decomposition.[14] Standard personal protective equipment (gloves, safety glasses, lab coat) should be used during handling.

Conclusion

This compound is far more than a simple coupling reagent; it is a sophisticated synthetic tool that offers a convergent and highly efficient pathway to complex, polysubstituted pyridines. Its unique trifunctional nature—a nucleophilic boronic acid flanked by two electronically distinct electrophilic bromides—provides chemists with exceptional control over molecular assembly. By understanding the principles of directed metalation for its synthesis and the nuances of catalyst control for its sequential reactions, researchers in drug discovery and materials science can unlock rapid access to novel chemical space and accelerate their development pipelines.

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jocpr.com [jocpr.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. chemscene.com [chemscene.com]

Spectroscopic Characterization of (2,5-Dibromopyridin-4-yl)boronic acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2,5-Dibromopyridin-4-yl)boronic acid (CAS No. 1031843-77-2)[1][2]. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on established principles of spectroscopy and data from analogous compounds.

Introduction to this compound

This compound is a bifunctional molecule featuring a dibrominated pyridine ring and a boronic acid moiety. The pyridine ring provides a basic nitrogen atom and specific steric and electronic properties, while the boronic acid group is a versatile functional group for various coupling reactions, most notably the Suzuki-Miyaura coupling. The bromine atoms offer sites for further functionalization and modulate the reactivity of the molecule. Accurate spectroscopic characterization is crucial to confirm the identity and purity of the compound before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹¹B NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl protons of the boronic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.50 | s | - |

| H-6 | ~8.70 | s | - |

| B(OH)₂ | ~8.30 | br s | - |

-

Rationale for Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The proton at the 6-position (H-6) is adjacent to the nitrogen atom, which is strongly electron-withdrawing, thus it is expected to be the most downfield. The proton at the 3-position (H-3) is ortho to a bromine atom and para to the boronic acid group, and is also expected to be in the downfield region. The boronic acid protons are acidic and their chemical shift can vary with concentration and water content in the solvent, but they typically appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145.0 |

| C-3 | ~140.0 |

| C-4 | ~130.0 (broad) |

| C-5 | ~125.0 |

| C-6 | ~155.0 |

-

Rationale for Predictions: The carbon atoms attached to the electronegative nitrogen (C-2 and C-6) are expected to be the most deshielded and appear at the lowest field. The carbon bearing the boronic acid group (C-4) is expected to be broad due to quadrupolar relaxation of the attached boron atom. The carbons attached to bromine (C-2 and C-5) will also be influenced by the halogen's electronegativity and anisotropic effects.

Predicted ¹¹B NMR Spectrum

The ¹¹B NMR spectrum is a sensitive probe for the coordination state of the boron atom.

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | ~28-30 |

-

Rationale for Predictions: For tricoordinate arylboronic acids, the ¹¹B chemical shift typically appears in the range of 27-33 ppm[3]. The electronic nature of the dibromopyridine ring is not expected to shift this value significantly outside of this range. The signal is expected to be broad.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (boronic acid) |

| ~1600-1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1350 | Strong | B-O stretching |

| ~1100 | Medium | C-B stretching |

| ~1050 | Strong | C-Br stretching |

| ~850-750 | Medium | C-H out-of-plane bending |

-

Rationale for Predictions: The most characteristic band will be the broad O-H stretch of the boronic acid. The pyridine ring will show a series of characteristic absorptions for the C=C and C=N stretching vibrations. The B-O and C-B stretches are also key diagnostic peaks. The C-Br stretch will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for solid-state IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

For this compound (C₅H₄BBr₂NO₂), the expected monoisotopic mass is approximately 278.87 g/mol .

-

Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The two major isotopes of bromine are ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a cluster of peaks for the molecular ion:

-

m/z ~279 (containing two ⁷⁹Br atoms)

-

m/z ~281 (containing one ⁷⁹Br and one ⁸¹Br atom) - This will be the most abundant peak in the cluster.

-

m/z ~283 (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1.

-

-

Key Fragmentation Pathways:

-

Loss of H₂O: A common fragmentation for boronic acids is the loss of water to form a boroxine.

-

Loss of Br: Loss of a bromine radical is a likely fragmentation pathway for brominated aromatic compounds.

-

Cleavage of the boronic acid group: Fragmentation may involve the loss of the B(OH)₂ group.

-

Experimental Protocol for MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. While experimental data is not currently publicly available, these predictions, grounded in fundamental spectroscopic principles and data from similar compounds, offer a robust framework for the characterization of this important chemical building block. Researchers synthesizing or utilizing this compound can use this guide to anticipate and interpret their analytical results, ensuring the structural integrity of their material.

References

- 1. (2?5-Dibromopyridin-4-yl)boronic acid – Biotuva Life Sciences [biotuva.com]

- 2. This compound, CasNo.1031843-77-2 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (2,5-Dibromopyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dibromopyridin-4-yl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly for the construction of complex molecules through cross-coupling reactions. However, like many heteroaromatic boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical properties, primary degradation pathways, and optimal storage and handling protocols for this compound. By understanding the causality behind its instability—namely protodeboronation, oxidation, and boroxine formation—researchers can implement strategies to preserve its integrity, ensuring reproducibility and success in its synthetic applications. We further explore advanced analytical techniques for purity assessment and the use of stable surrogates to mitigate inherent instability.

Introduction: The Challenge of Heteroaromatic Boronic Acids

Boronic acids are cornerstone reagents in organic synthesis, prized for their versatile reactivity, low toxicity, and the robustness of reactions like the Suzuki-Miyaura coupling.[1] this compound, with its functionalized pyridine core, offers a direct route to incorporating this important heterocyclic motif into pharmaceutical and materials science targets.

However, the very features that make this molecule attractive also contribute to its lability. The electron-deficient nature of the pyridine ring, compounded by the presence of two bromine atoms, renders the carbon-boron bond susceptible to cleavage. Many of the most useful boronic acids, especially those based on 2-heterocyclic structures, are inherently unstable, limiting their benchtop storage and cross-coupling efficiency.[2] This guide serves as a technical resource for scientists, explaining the mechanisms of degradation and providing field-proven protocols to maximize the shelf-life and performance of this compound.

Fundamental Chemical Properties and Inherent Instability

The stability of this compound is governed by the interplay of its Lewis acidic boron center and the electronic properties of the dibromopyridine ring.

-

Lewis Acidity and Speciation: The boron atom in a boronic acid is a Lewis acid, meaning it can accept a pair of electrons.[1] This property is central to its reactivity but also to its degradation. In solution, it exists in equilibrium between the neutral trigonal planar acid and an anionic tetrahedral boronate species.

-

Electronic Effects: The pyridine ring is electron-deficient. The two electron-withdrawing bromine substituents further decrease the electron density on the aromatic ring. This electronic configuration makes the carbon atom attached to the boron more susceptible to nucleophilic attack, particularly by protons (protodeboronation), which is a primary degradation pathway for electron-deficient arenes.[3] Pyridyl boronic acids, in general, are notoriously unstable.[2]

Key Degradation Pathways

There are three principal mechanisms through which this compound degrades. Understanding these pathways is critical for developing effective preservation strategies.

Protodeboronation

This is often the most significant degradation pathway for heteroaromatic boronic acids.[4] It involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding the parent heterocycle (2,5-dibromopyridine) and boric acid.

Mechanism: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃[3]

This reaction is accelerated by several factors common in a laboratory setting:

-

Moisture: Water is a reactant in the hydrolysis of the C-B bond.

-

pH: The reaction is often fastest under acidic or basic conditions.[4]

-

Catalysts: Traces of palladium catalysts, often used in cross-coupling reactions, can accelerate protodeboronation.[2]

Oxidation

The C–B bond is also susceptible to cleavage by atmospheric oxygen. This oxidative degradation can lead to the formation of the corresponding phenol (2,5-dibromo-4-hydroxypyridine). While sometimes a desired synthetic transformation, it is a major degradation pathway during storage.[5][6]

Boroxine Formation

In the solid state or in non-aqueous solvents, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.

Mechanism: 3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

While this process is often reversible upon exposure to water, it presents a practical problem. The formation of the boroxine alters the molecular weight of the substance, making accurate weighing for a reaction impossible without first ensuring complete hydrolysis back to the monomeric boronic acid.

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, strict adherence to proper storage and handling procedures is mandatory. The following protocols are synthesized from safety data sheets and best practices for handling air- and moisture-sensitive reagents.

Long-Term Storage

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8°C) or frozen (-20°C).[7][8] | Slows the rate of all chemical degradation pathways. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[9][10] | Prevents degradation from atmospheric moisture (protodeboronation) and oxygen (oxidation). |

| Container | Use a tightly-sealed, opaque container.[11][12][13] | Prevents ingress of air and moisture. Opaqueness protects from light.[7] |

| Incompatibles | Store away from strong oxidizing agents, acids, and bases.[12] | Avoids accelerated chemical decomposition. |

Safe Handling Workflow

Handling this compound requires minimizing its exposure to the ambient atmosphere.

Caption: Recommended workflow for handling air- and moisture-sensitive boronic acids.

Personal Protective Equipment (PPE): Always handle in a well-ventilated area, such as a chemical fume hood.[11][14] Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15][11][13] Avoid creating dust.[9][13]

Assessing Stability and Purity

Verifying the purity of a boronic acid before use is a self-validating step that can prevent reaction failure. However, the analysis itself is challenging due to the compound's lability.

-

Analytical Challenges: Standard analytical techniques like reversed-phase HPLC can be problematic. The aqueous mobile phases and active surfaces of the stationary phase can cause on-column hydrolysis, giving an inaccurate assessment of the sample's purity.[16][17][18]

-

Recommended Techniques:

-

NMR Spectroscopy: ¹H NMR is an excellent tool to quickly assess purity. The presence of a signal corresponding to the proton that replaced the boronic acid group is a clear indicator of protodeboronation.

-

Advanced Chromatography: For quantitative analysis, specialized methods are preferred.

-

Supercritical Fluid Chromatography (SFC-MS): This technique uses supercritical CO₂ as the mobile phase, avoiding the aqueous conditions that cause hydrolysis.[16]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has been shown to be a versatile method for the simultaneous analysis of both boronic acids and their more stable ester counterparts.[19]

-

-

Non-Aqueous Capillary Electrophoresis (NACE): NACE is another powerful technique that avoids aqueous conditions, providing accurate quantitation without inducing degradation.[17]

-

Mitigating Instability: The Use of Stable Surrogates

For particularly challenging applications or when long-term stability is paramount, converting the boronic acid to a more robust derivative is a highly effective strategy.

-

Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol, such as pinacol. The resulting cyclic ester is significantly more stable towards oxidation and protodeboronation, though it may exhibit slower reaction kinetics.[20]

-

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates have emerged as a superior solution for stabilizing otherwise highly unstable boronic acids, including 2-heterocyclic derivatives.[2] They are exceptionally stable as solids on the benchtop under air. Critically, under specific basic conditions used for cross-coupling, they undergo a slow-release hydrolysis to continuously generate the reactive boronic acid in situ. This strategy minimizes the concentration of the unstable free boronic acid at any given time, preventing its decomposition from competing with the desired reaction.[2]

Caption: Using stable MIDA boronates for slow in-situ release of unstable boronic acids.

Conclusion

This compound is a powerful but sensitive synthetic building block. Its successful application hinges on a thorough understanding of its inherent instability. The primary degradation pathways—protodeboronation, oxidation, and boroxine formation—are driven by exposure to moisture, air, and non-ideal pH conditions.

By implementing rigorous storage protocols (cold, dry, inert atmosphere), careful handling techniques, and utilizing appropriate analytical methods for quality control, researchers can significantly extend the viable lifetime of this reagent. For the most demanding synthetic challenges, the use of stabilized surrogates like MIDA boronates offers a robust and reliable alternative, ensuring that the potential of this valuable compound can be fully realized in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ruixibiotech.com [ruixibiotech.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. combi-blocks.com [combi-blocks.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

A Senior Application Scientist’s Guide to the Chemical Space of Di-substituted Pyridine Boronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Privileged Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing as a "privileged scaffold" in a remarkable number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor, a Lewis base, and a polar, aromatic system allows it to engage in critical interactions with biological targets, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The introduction of boronic acids onto this scaffold unlocks immense synthetic potential, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation.[3][4]

Di-substituted pyridine boronic acids, in particular, offer chemists precise, three-dimensional control over molecular architecture. By strategically placing substituents alongside the boronic acid moiety, researchers can fine-tune steric and electronic properties, optimize target engagement, and navigate complex intellectual property landscapes. However, the path to synthesizing and utilizing these valuable reagents is fraught with challenges rooted in the fundamental electronics of the pyridine ring.

This guide moves beyond a simple recitation of methods. As application scientists, our goal is to illuminate the causality behind experimental choices. We will explore the inherent reactivity of the pyridine nucleus, dissect the challenges it presents, and provide a logical framework for selecting and executing synthetic strategies. The protocols herein are designed to be self-validating, grounded in established, peer-reviewed science to ensure both reliability and reproducibility in your laboratory.

The Core Challenge: The "Pyridyl Problem"

Before embarking on synthesis, it is crucial to understand the inherent difficulties associated with pyridine boronic acids. The Lewis basic lone pair on the pyridine nitrogen atom is the source of most complications.[5][6]

-

Catalyst Inhibition/Poisoning: In transition-metal-catalyzed reactions, particularly iridium-catalyzed C-H borylation and palladium-catalyzed couplings, the nitrogen lone pair can coordinate to the metal center.[6][7] This coordination can inhibit or completely poison the catalyst, preventing the desired reaction from occurring.

-

Protodeboronation: Pyridine boronic acids, especially those with the boronic acid group at the 2- or 6-position (ortho to the nitrogen), are notoriously unstable and prone to protodeboronation—the cleavage of the C-B bond by a proton source (like water or alcohols).[7][8] This decomposition pathway competes with the desired cross-coupling reaction, leading to reduced yields and the formation of undesired byproducts.[9][10] The electron-withdrawing nature of the protonated pyridine ring exacerbates this instability.

The following diagram illustrates the catalyst inhibition problem, a central hurdle in pyridine chemistry.

Caption: Catalyst deactivation via coordination of the pyridine nitrogen.

Overcoming these challenges requires careful selection of synthetic routes, catalysts, ligands, and, in many cases, the use of protecting groups.

Strategic Synthesis of Di-substituted Pyridine Boronic Acids

The optimal synthetic strategy depends heavily on the desired substitution pattern. We will explore the two most powerful and versatile approaches: direct C-H borylation and the classic halogen-metal exchange pathway.

Direct C-H Borylation: An Atom-Economical Approach

Iridium-catalyzed C-H borylation has emerged as a premier method for installing boronic ester groups directly onto C-H bonds, avoiding the need for pre-functionalized starting materials like halo-pyridines.[11] The key to success lies in controlling the regioselectivity.

The seminal work by groups like Smith, Miyaura, Marder, and Hartwig established that iridium catalysts, often paired with bipyridine-based ligands, are highly effective.[5][11] However, for pyridines, regioselectivity can be poor without specific directing effects.[5]

Controlling Regioselectivity:

-

Steric Control (Meta- and Para-Selective): The most straightforward control element is sterics. Large substituents at the 2- and/or 6-positions will direct borylation to the less hindered positions. For example, 2,6-disubstituted pyridines reliably undergo borylation at the 4-position (para).[12] Similarly, a single large substituent at the 2-position often directs borylation to the 4- and 5-positions. The choice of a bulky ligand on the iridium catalyst can further enhance this steric bias.

-

Electronic Control & Directing Groups (Ortho-Selective): Achieving borylation at the 6-position (ortho to nitrogen and adjacent to a substituent at C-2) is challenging due to catalyst inhibition.[6] This can be overcome by incorporating an electron-withdrawing substituent at the C-2 position.[6][7] Such groups reduce the Lewis basicity of the pyridine nitrogen, lessening its ability to coordinate with and poison the iridium catalyst.

-

Bifunctional Catalysis (Meta-Selective): More advanced strategies employ bifunctional catalysts. For instance, Nakao and co-workers developed an innovative Iridium-Lewis Acid bifunctional catalyst where a Lewis acid moiety (e.g., an alkylaluminum or alkylborane) tethered to the ligand temporarily coordinates to the pyridine nitrogen.[13] This interaction serves two purposes: it prevents catalyst poisoning and positions the iridium center to selectively activate the C3 (meta) C-H bond.[13]

The following workflow outlines the decision-making process for planning a C-H borylation synthesis.

Caption: Decision workflow for regioselective C-H borylation.

Table 1: Comparison of Iridium-Catalyzed C-H Borylation Strategies

| Regioselectivity | Controlling Factor | Typical Catalyst/Ligand System | Key Insight & Rationale | Common Substrates | Reference(s) |

|---|---|---|---|---|---|

| Para (C4) | Steric Hindrance | [Ir(COD)(OMe)]2 / dtbpy | Bulky substituents at C2 and C6 physically block catalyst approach, leaving C4 as the most accessible site. | 2,6-di-substituted pyridines | [12] |

| Meta (C3/C5) | Bifunctional Catalysis | Ir catalyst with a Lewis Acid-functionalized bipyridine or phenanthroline ligand | The Lewis acid moiety reversibly binds the pyridine nitrogen, preventing catalyst poisoning and directing the Ir to the C3 position. | Ortho-functionalized pyridines | [5][13] |

| Ortho (C6) | Electronic Deactivation | [Ir(COD)(OMe)]2 / dtbpy | An electron-withdrawing group (EWG) at C2 reduces the Lewis basicity of the nitrogen, preventing catalyst inhibition and allowing borylation at the adjacent C6. | 2-EWG-substituted pyridines |[6][7] |

Halogen-Metal Exchange and Borylation

This classic, robust method involves the conversion of a di-substituted halopyridine into an organometallic intermediate, which is then quenched with a boron electrophile (typically a trialkyl borate).

Key Experimental Considerations:

-

Choice of Halogen: The reactivity order for halogen-metal exchange is I > Br >> Cl. Bromo-pyridines offer the best balance of reactivity, stability, and cost for most applications.

-

Organometallic Reagent:

-

Organolithium (e.g., n-BuLi, s-BuLi): Highly reactive and excellent for forming the pyridyl anion. However, these reactions must be performed at very low temperatures (-78 °C) to prevent side reactions, such as addition to the pyridine ring. Functional group tolerance is limited.

-

Organomagnesium (Grignard Reagents): Formed via magnesium insertion (e.g., with Rieke magnesium) or, more commonly, via lithium-magnesium exchange. Grignard reagents are less reactive than their lithium counterparts, allowing for higher reaction temperatures and offering better functional group tolerance.

-

-

Borylation Quench: Triisopropyl borate B(OiPr)3 is the most common electrophile. The reaction is typically quenched at low temperature before warming to room temperature and hydrolyzing with acid to yield the boronic acid. An "in situ quench" protocol, where the organometallic reagent is added to a mixture of the halopyridine and the borate ester, can often improve yields, especially for substrates with sensitive functional groups.

Taming Instability: Protecting Group Strategies

For particularly unstable targets, such as 2-borylpyridines, or for multi-step syntheses, protecting the boronic acid is essential. An ideal protecting group renders the C-B bond stable to a range of conditions (including chromatography) and can be removed cleanly when needed.[14]

Table 2: Common Protecting Groups for Pyridine Boronic Acids

| Protecting Group | Structure | Key Features & Use Cases | Deprotection Conditions | Reference(s) |

|---|---|---|---|---|

| Pinacol Ester | Cyclic diol ester | Most common protecting group. Offers good stability for purification via column chromatography. Can often be used directly in Suzuki-Miyaura couplings. | Acidic hydrolysis (e.g., HCl) or oxidative cleavage (e.g., NaIO₄). Can be difficult to remove. | [14] |

| MIDA Boronate | N-methyliminodiacetic acid ester | Exceptionally stable, crystalline solids with a long shelf life, even for notoriously unstable 2-pyridyl derivatives. Enables "slow release" of the boronic acid under basic coupling conditions. | Mild basic hydrolysis (e.g., aq. NaOH or K₃PO₄ in situ). Stable to other conditions. | [15] |

| Borane Complex | BH₃ complex with Pyridine-N | Protects the pyridine nitrogen, not the boronic acid. Prevents N-alkylation or catalyst inhibition by masking the lone pair. Useful when the nitrogen itself is the reactive site. | Mild acid (e.g., HCl in methanol) removes the borane. |[16][17] |

The use of MIDA boronates has been particularly transformative, providing a general solution for handling and coupling otherwise intractable 2-heterocyclic boronic acids.[15]

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary value of di-substituted pyridine boronic acids is their role as synthons in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][4][18] This reaction enables the efficient construction of biaryl and heteroaryl-aryl structures that are ubiquitous in pharmaceuticals.[2][19]

The "2-pyridyl problem" also manifests here, as the substrate can inhibit the palladium catalyst.[9][20] Success hinges on using highly active catalyst systems.

Key Components for a Successful Coupling:

-

Palladium Pre-catalyst: Modern, well-defined pre-catalysts (e.g., those based on the Buchwald or Fu labs) are often superior to traditional sources like Pd(PPh₃)₄.

-

Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are critical.[20] They accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation.

-

Base: A suitable base is required for the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice of base can be critical and substrate-dependent.[10]

-

Solvent: Aprotic polar solvents, often with water, are typical (e.g., 1,4-dioxane/H₂O, DMF).

The following diagram shows a generalized catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the ligand.

Caption: The key steps of the Suzuki-Miyaura cross-coupling cycle.

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points. From a practical standpoint, every new substrate combination may require some optimization of catalyst, ligand, base, or temperature.

Protocol 1: Iridium-Catalyzed C4 Borylation of a 2,6-Disubstituted Pyridine

This protocol is adapted from methodologies for sterically-controlled C-H borylation.[12]

-

Materials:

-

2,6-Lutidine (or other 2,6-disubstituted pyridine) (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

-

[Ir(COD)OMe]₂ (1.5 mol%)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

-

Cyclohexane (solvent)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ir(COD)OMe]₂ and dtbpy.

-

Add cyclohexane and stir for 10 minutes at room temperature to allow for pre-formation of the catalyst.

-

Add the 2,6-disubstituted pyridine, followed by B₂pin₂.

-

Seal the flask and heat the reaction mixture to 80 °C.

-

Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 4-borylated pyridine pinacol ester.

-

-

Self-Validation:

-

Expected Yield: 70-90%.

-

¹H NMR: Expect a downfield shift of the aromatic protons and the disappearance of the signal corresponding to the C4-H. The pinacol methyl groups will appear as a sharp singlet (12H) around 1.3 ppm.

-

¹¹B NMR: A signal around +30 ppm is characteristic of a tetracoordinate boronate ester.

-

Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloro-6-methylpyridine MIDA Boronate

This protocol leverages an air-stable MIDA boronate for a challenging coupling, adapted from literature procedures.[15][21]

-

Materials:

-

2-Chloro-6-methylpyridine MIDA boronate (1.0 equiv)

-

Aryl bromide (Ar-Br) (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4.5 mol%)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane and Water (5:1 mixture)

-

-

Procedure:

-

To a reaction vial, add the pyridine MIDA boronate, aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the vial and place it in a pre-heated heating block at 80-100 °C.

-

Stir vigorously for 4-12 hours. Monitor the reaction by LC-MS, observing the consumption of starting materials and the appearance of the coupled product.

-

After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Self-Validation:

-

Expected Yield: 65-85%.

-

LC-MS: A clean conversion to a new peak with the expected mass of the coupled product. The slow disappearance of the MIDA boronate confirms the "slow release" mechanism.

-

Troubleshooting: If the reaction stalls, this may indicate catalyst deactivation. Increasing the ligand loading or switching to a different ligand (e.g., XPhos) can be beneficial.

-

Conclusion and Future Outlook

The synthesis of di-substituted pyridine boronic acids is a nuanced field where a deep understanding of the substrate's electronic properties is paramount to success. While challenges like catalyst inhibition and protodeboronation persist, modern synthetic methods have provided powerful solutions. Direct C-H borylation offers an elegant and atom-economical route, with regioselectivity now achievable at any position on the ring through careful selection of steric, electronic, or catalyst-directing strategies. For unstable derivatives, the development of robust protecting groups like MIDA boronates has transformed them from difficult-to-handle intermediates into shelf-stable, readily available building blocks.

Looking ahead, the field will likely see the development of even more sophisticated catalyst systems that offer greater functional group tolerance and operate under milder conditions. The expansion of late-stage functionalization techniques using these building blocks will continue to accelerate the drug discovery process, allowing for rapid diversification of lead compounds. As our ability to precisely and efficiently craft these di-substituted pyridine boronic acids grows, so too will their impact on the development of next-generation therapeutics and functional materials.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

Pyridylboronic Acids in Synthesis: A Technical Guide to Application and Strategy

Abstract

Pyridylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, particularly for their role in constructing biaryl and heteroaryl motifs prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] However, the unique electronic properties of the pyridine ring, especially the position of the nitrogen atom relative to the boronic acid moiety, introduce significant challenges related to stability and reactivity.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the nuances of using pyridylboronic acids. We will dissect the underlying chemical principles governing their stability, explore robust synthetic strategies to overcome common challenges, present field-proven experimental protocols, and highlight their application in contemporary drug discovery.

The Dichotomy of Pyridylboronic Acids: Reactivity vs. Stability

The synthetic utility of a pyridylboronic acid is fundamentally dictated by the position of the boronic acid group (-B(OH)₂) on the pyridine ring. This positioning governs the electronic nature of the C-B bond and the Lewis basicity of the ring nitrogen, which in turn affects stability and reactivity in catalytic cycles.

-

3- and 4-Pyridylboronic Acids: These isomers are generally stable and robust reagents.[6] The nitrogen atom is sufficiently removed from the boronic acid group, exerting a standard electron-withdrawing inductive effect without direct intramolecular interference. They behave predictably in Suzuki-Miyaura couplings and are widely used in pharmaceutical and agrochemical synthesis.[1][7]

-

2-Pyridylboronic Acids: This class of reagents is notoriously challenging to work with, a difficulty often termed the "2-Pyridyl Problem".[4][5] The proximity of the Lewis basic ring nitrogen to the Lewis acidic boron center leads to inherent instability. The primary degradation pathway is protodeboronation , a process where the C-B bond is cleaved under aqueous or acidic conditions, replacing the boronic acid with a hydrogen atom.[8][9] This decomposition can occur on the benchtop or, more critically, in situ during a reaction, competing with the desired cross-coupling and leading to low yields.[10][11]

Understanding Degradation Pathways

The successful application of pyridylboronic acids hinges on mitigating their degradation. The two primary pathways are:

-

Protodeboronation: This is the most significant challenge, especially for the 2-pyridyl isomer. The reaction is often accelerated by the presence of heat, base, or the palladium catalyst itself, creating a kinetic competition between the desired transmetalation step and the undesired decomposition.[9][10]

-

Oxidative Degradation: The C-B bond can also be cleaved via oxidation, particularly in the presence of air or other oxidizing agents, to yield the corresponding pyridinol.[12]

The following diagram illustrates the critical challenge when using 2-pyridylboronic acid in a Suzuki-Miyaura coupling.

Strategic Solutions for Handling Unstable Pyridylboronic Acids

Decades of research have yielded powerful strategies to circumvent the instability of pyridylboronic acids, transforming them from capricious reagents into reliable synthetic tools. The core principle is to modify the boronic acid moiety to suppress decomposition while preserving, or even enhancing, its cross-coupling reactivity.

Boronic Esters: The First Line of Defense

Converting the hydrophilic boronic acid to a more sterically hindered and hydrophobic boronic ester is the most common and effective strategy.[13]

-

Pinacol Esters: These are the most widely used derivatives. They are typically stable enough for chromatographic purification and can often be used directly in coupling reactions.[13][14]

-

MIDA Esters (N-methyliminodiacetic acid): MIDA boronates represent a significant advancement, offering exceptional stability.[10] The intramolecular dative bond from the nitrogen atom to the boron center protects it from degradation pathways. These reagents are often crystalline, indefinitely air-stable solids.[10][11] A key advantage is their slow-release mechanism; under basic aqueous conditions, the MIDA group is gradually hydrolyzed, releasing the reactive boronic acid in situ at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free boronic acid low, favoring cross-coupling over decomposition.[10]

The following diagram illustrates how these protecting groups enhance stability.

Optimized Catalytic Systems and Conditions

Beyond substrate stabilization, the choice of catalyst, ligands, and base is critical for success, especially with challenging 2-pyridyl substrates.

-

Ligand Selection: The ligand modulates the electronic and steric properties of the palladium center. For challenging couplings, electron-rich and bulky phosphine ligands (e.g., those developed by Buchwald) can accelerate the rate-limiting oxidative addition and reductive elimination steps.[15] For many standard pyridyl couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) provide a good balance of reactivity and stability.[16]

-

Base: The choice of base is crucial. While strong aqueous bases (e.g., K₂CO₃, Cs₂CO₃) are common, they can also accelerate protodeboronation. For sensitive substrates, milder bases like KF or K₃PO₄ may be preferable.[17]

-

Additives: In some cases, substoichiometric amounts of copper(I) or copper(II) salts can facilitate the transmetalation step, although the exact mechanism is often debated.[4][10]

| Substrate Type | Stability | Common Strategy | Recommended Catalyst System (Example) |

| 4-Pyridylboronic Acid | High | Direct use | Pd(PPh₃)₄ or PdCl₂(dppf) with Na₂CO₃ |

| 3-Pyridylboronic Acid | High | Direct use | Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ |

| 2-Pyridylboronic Acid | Very Low | Convert to Pinacol or MIDA ester | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) and K₃PO₄ |

Field-Proven Methodologies: Synthesis and Application

Theoretical understanding must be paired with robust, reproducible protocols. The following sections provide detailed experimental procedures for the synthesis of a common pyridylboronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 3-Pyridylboronic Acid

This protocol describes a reliable, large-scale preparation of 3-pyridylboronic acid from 3-bromopyridine via a lithium-halogen exchange with an in situ quench, a method that minimizes side reactions by trapping the reactive 3-lithiopyridine intermediate as it is formed.[18][19]

Workflow Overview

Step-by-Step Procedure:

-

Reaction Setup: In a 1-L, three-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).[18]

-

Cooling: Cool the resulting solution to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Lithiation and Borylation: Slowly add n-butyllithium (2.5 M in hexanes, 88 mL, 220 mmol) to the reaction mixture via syringe pump over 1-2 hours, ensuring the internal temperature does not exceed -35 °C. The rationale for adding the organolithium to the mixture of the halide and borate is that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester. This allows the highly reactive 3-lithiopyridine intermediate to be trapped by the borate ester as soon as it forms, minimizing side reactions.[18]

-

Quench and Workup: After the addition is complete, stir the mixture for an additional 30 minutes at -40 °C. Quench the reaction by adding 2 N HCl (200 mL). Warm the mixture to room temperature and separate the layers.

-

pH Adjustment and Isolation: Adjust the pH of the aqueous layer to ~7.2 using concentrated NaOH solution. This will cause the product to begin crystallizing.

-

Crystallization: Cool the mixture to 0-5 °C and stir for 1 hour. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically isolated as the corresponding boroxin (a trimer), which can be used directly in many coupling reactions.[18]

Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridylboronate

This protocol details a general method for the cross-coupling of a stabilized lithium triisopropyl 2-pyridylboronate with an aryl bromide. This approach addresses the "2-pyridyl problem" by using a more reactive boronate salt prepared in situ and a specialized catalyst system.[17]

Step-by-Step Procedure:

-

Boronate Preparation (if starting from halopyridine): In a glovebox, dissolve 2-bromopyridine (1.0 equiv) in dry THF. Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes, then add triisopropyl borate (1.1 equiv). Allow the reaction to warm to room temperature and stir for 1 hour. The resulting lithium triisopropyl 2-pyridylboronate solution can be used directly.

-

Reaction Setup: In a separate vial, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (1.5 mol %), and the phosphine oxide or phosphite ligand (4.5 mol %).[17]

-

Coupling: Add the prepared solution of the 2-pyridylboronate (1.5 equiv) to the vial containing the aryl bromide and catalyst. Add anhydrous KF (3.0 equiv) as the base and dioxane as the solvent.[17]

-

Heating and Analysis: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours. The choice of a non-aqueous base like KF is deliberate, as it minimizes the water available for protodeboronation of the sensitive 2-pyridylboron reagent.

-

Workup and Purification: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 2-arylpyridine product.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, and pyridylboronic acids are key tools for its incorporation into drug candidates.[20][21] The ability to form C-C bonds using Suzuki-Miyaura chemistry allows for the modular construction of complex molecules, accelerating the exploration of chemical space and the optimization of lead compounds.[1][14]

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl structures containing pyridine. For example, the synthesis of VCP/p97 inhibitors has utilized pyrimidine boronic acids for coupling reactions.[22] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), highlighted the therapeutic potential of organoboron compounds.[20][23][24]

-

CNS Disorders: The pyridine moiety is common in drugs targeting the central nervous system due to its ability to modulate physicochemical properties like solubility and polarity.

-

Infectious Diseases: Pyridine-containing structures are found in numerous antibacterial and antiviral agents.

The modularity offered by pyridylboronic acid chemistry allows drug development professionals to rapidly synthesize analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug design.

Conclusion and Future Outlook

Pyridylboronic acids are powerful yet nuanced reagents. While the 3- and 4-isomers are generally well-behaved, the inherent instability of 2-pyridylboronic acid has historically posed a significant synthetic hurdle. However, through the strategic use of stable derivatives like pinacol and MIDA esters, coupled with optimized catalytic systems, the "2-pyridyl problem" has been largely solved. These advancements have rendered the synthesis of pyridyl-containing molecules more efficient, scalable, and reliable. For researchers in drug discovery, this translates to faster and more flexible access to a vast chemical space of potentially therapeutic compounds. Future developments will likely focus on even more robust and environmentally benign catalytic systems, expanding the already broad utility of these essential synthetic building blocks.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

safety and handling of dibromopyridine derivatives

An In-depth Technical Guide to the Safe Handling of Dibromopyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Dual Nature of Dibromopyridines

Dibromopyridine derivatives are heterocyclic organic compounds that have become indispensable building blocks in modern chemistry. Their utility stems from the pyridine core, a common motif in biologically active molecules, and the presence of two bromine atoms, which serve as versatile synthetic handles for forming new carbon-carbon and carbon-heteroatom bonds. These characteristics make them crucial intermediates in the synthesis of pharmaceuticals, such as antihypertensive and anti-inflammatory drugs, as well as agrochemicals and advanced liquid crystal materials.[1][2]

However, the very reactivity that makes these compounds valuable also contributes to their potential hazards. As with many halogenated heterocyclic compounds, dibromopyridine derivatives warrant a high degree of respect and careful handling. This guide provides researchers, scientists, and drug development professionals with a technical framework for understanding and managing the risks associated with these materials. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, empowering scientists to work with confidence and security.

Hazard Identification and GHS Classification

Understanding the specific hazards of a chemical is the foundation of safe laboratory practice. Dibromopyridine isomers, while structurally similar, can exhibit different hazard profiles. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for this assessment.

The primary routes of exposure are inhalation of dust or vapors, skin contact, eye contact, and ingestion.[3][4][5] For instance, 2,6-Dibromopyridine is classified as acutely toxic and potentially fatal if swallowed.[3][6][7][8] Most dibromopyridine derivatives are irritants to the skin, eyes, and respiratory system.[3][4][9][10]

Data Presentation: GHS Hazard Summary for Common Dibromopyridine Isomers

| Isomer | CAS Number | GHS Pictograms | Hazard Statements (H-Codes) |

| 2,5-Dibromopyridine | 624-28-2 | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] | |

| 2,6-Dibromopyridine | 626-05-1 | H300: Fatal if swallowed.[3][6][7] H315: Causes skin irritation.[3][7] H319: Causes serious eye irritation.[3][7] H335: May cause respiratory irritation.[3][7] | |

| 3,5-Dibromopyridine | 625-92-3 | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

Note: This table is a summary. Always consult the specific Safety Data Sheet (SDS) for the material you are using.

The chronic health effects of many of these compounds have not been thoroughly investigated, which necessitates treating them with caution to minimize long-term exposure risks.[3][6]

The Hierarchy of Controls: A Self-Validating System for Safety

Effective safety is not just about personal protective equipment (PPE); it's a systematic approach to minimizing risk at every level. The "Hierarchy of Controls" is a foundational principle in chemical safety that prioritizes the most effective measures first.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. georganics.sk [georganics.sk]

- 7. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. aksci.com [aksci.com]

potential applications of (2,5-Dibromopyridin-4-yl)boronic acid in discovery chemistry

An In-depth Technical Guide

Topic: Potential Applications of (2,5-Dibromopyridin-4-yl)boronic Acid in Discovery Chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile and strategically important building block in modern discovery chemistry. Its unique trifunctional nature, featuring a boronic acid group flanked by two electronically distinct bromine atoms on a pyridine core, enables chemists to perform sequential and regioselective cross-coupling reactions. This guide details the utility of this reagent, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling to construct complex di- and tri-substituted pyridine scaffolds. These scaffolds are integral to the development of high-value molecules in medicinal chemistry, particularly in the domain of kinase inhibitors for oncology and inflammatory diseases. We provide an in-depth analysis of the reaction mechanics, detailed experimental protocols, and case studies illustrating its role in synthesizing biologically active agents.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found at the core of numerous approved drugs and clinical candidates.[1] Its unique properties—basicity, hydrogen bonding capability, and compact size—make it an ideal framework for designing molecules that interact with biological targets.[2] The precise functionalization of the pyridine ring is critical for modulating a compound's potency, selectivity, and pharmacokinetic profile.

Boronic acids have emerged as indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction provides a robust and highly functional group-tolerant method for forming carbon-carbon bonds, which is essential for assembling complex molecular architectures.[5][6] this compound combines these two powerful concepts. It provides a direct route to installing a pyridine core and offers multiple, distinct reaction handles for subsequent elaboration, making it a powerful asset for building molecular libraries and exploring structure-activity relationships (SAR).[4]

Chemical Properties and Strategic Reactivity

The power of this compound lies in its trifunctional nature. The boronic acid at the C4 position is the primary site for the initial Suzuki-Miyaura coupling. The two bromine atoms at C2 and C5 exhibit differential reactivity due to the electronic influence of the pyridine nitrogen, allowing for selective and sequential functionalization. This strategic orthogonality is the key to its utility.

-

Primary Coupling Site: The C4-boronic acid is typically the most reactive site for the initial Suzuki-Miyaura coupling with an aryl or heteroaryl halide.

-